molecular formula C10H20O9 B13429273 1,4-b-D-Xylobiitol

1,4-b-D-Xylobiitol

Cat. No.: B13429273
M. Wt: 284.26 g/mol
InChI Key: AGMMOFWXIZIUHT-RSZZQXBVSA-N
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Description

1,4-b-D-Xylobiitol is a polyhydroxy compound with multiple hydroxyl groups. It is primarily used as a benchmark substance for precise analytics, especially in studies related to metabolic perturbations and disorders of xylose metabolism. This compound is a derivative of xylose, a sugar commonly found in plant cell walls.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-b-D-Xylobiitol can be synthesized through various chemical routes. One common method involves the reduction of xylose using catalytic hydrogenation. This process typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches. Genetically modified microorganisms can be used to convert xylose into this compound through fermentation processes. These methods are advantageous due to their sustainability and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

1,4-b-D-Xylobiitol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Further reduction can yield simpler polyols.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, ketones.

    Reduction: Simpler polyols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4-b-D-Xylobiitol has a wide range of applications in scientific research:

    Chemistry: Used as a standard for analytical methods and in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and as a model compound for understanding xylose metabolism.

    Medicine: Investigated for potential therapeutic applications in metabolic disorders.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4-b-D-Xylobiitol involves its interaction with specific enzymes and metabolic pathways. It primarily targets enzymes involved in xylose metabolism, such as xylose isomerase and xylulokinase. These interactions facilitate the conversion of xylose into useful metabolic intermediates, which can then enter various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A primary alcohol used in the production of plastics and solvents.

    Gamma-Butyrolactone (GBL): A precursor to gamma-hydroxybutyrate (GHB), used in various industrial applications.

Uniqueness

1,4-b-D-Xylobiitol is unique due to its specific role in xylose metabolism and its multiple hydroxyl groups, which make it highly versatile for various chemical reactions and applications. Unlike 1,4-Butanediol and Gamma-Butyrolactone, which are primarily used in industrial applications, this compound has significant importance in biological and medical research .

Properties

Molecular Formula

C10H20O9

Molecular Weight

284.26 g/mol

IUPAC Name

(2S,3R,4R)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentane-1,2,3,5-tetrol

InChI

InChI=1S/C10H20O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h4-17H,1-3H2/t4-,5+,6+,7+,8-,9+,10-/m0/s1

InChI Key

AGMMOFWXIZIUHT-RSZZQXBVSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](CO)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC(CO)C(C(CO)O)O)O)O)O

Origin of Product

United States

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